![molecular formula C11H13N3O5 B558652 Boc-7-aminoheptanoic acid CAS No. 60142-89-4](/img/structure/B558652.png)
Boc-7-aminoheptanoic acid
Overview
Description
Boc-7-aminoheptanoic acid, also known as N-(tert-Butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Mechanism of Action
Target of Action
Boc-7-Aminoheptanoic acid, also known as Boc-7-Ahp-OH or 7-((tert-Butoxycarbonyl)amino)heptanoic acid, is primarily used as a PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology .
Mode of Action
The compound has an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound is involved in the biochemical pathways related to protein degradation. It acts as a linker in PROTACs, facilitating the connection between the protein of interest and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the protein .
Action Environment
The action of this compound is influenced by the cellular environment. Factors such as pH can affect the deprotection of the Boc group . Additionally, the presence of the necessary enzymes and proteins, such as E3 ubiquitin ligases and proteasomes, is crucial for its function as a PROTAC linker .
Biochemical Analysis
Biochemical Properties
The role of Boc-7-aminoheptanoic acid in biochemical reactions primarily involves the formation of stable amide bonds with primary amine groups . This property makes it valuable in the field of proteomics research
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of stable amide bonds with primary amine groups . This occurs in the presence of activators such as EDC or HATU . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of the amino group of 7-aminoheptanoic acid with a tert-butoxycarbonyl group. One common method involves the reaction of 7-aminoheptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Boc-7-aminoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Depending on the substituent introduced, various derivatives of 7-aminoheptanoic acid can be formed.
Deprotection: The primary product is 7-aminoheptanoic acid.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Boc-7-aminoheptanoic acid is widely utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for the selective modification of amino acids without interfering with the overall peptide structure. This selectivity is crucial for synthesizing complex peptides where multiple functional groups are present. The Boc group can be easily removed under mild acidic conditions, making it ideal for sequential peptide synthesis .
Drug Development
Design of Bioactive Peptides
In drug development, this compound is employed in designing bioactive peptides that target specific biological pathways. Its structural properties facilitate the creation of peptides with enhanced stability and bioavailability. Research indicates that peptides incorporating this compound demonstrate improved interactions with biological targets, which is essential for therapeutic efficacy .
Bioconjugation
Enhancing Drug Delivery Systems
The compound plays a significant role in bioconjugation processes, where it aids in attaching biomolecules such as proteins or antibodies to various carriers. This application is vital for developing advanced drug delivery systems that can improve the pharmacokinetics and biodistribution of therapeutic agents. By utilizing this compound, researchers can create conjugates that are more effective in targeting specific tissues or cells .
Research in Neuroscience
Development of Neuropeptides
this compound is also significant in neuroscience research, particularly in the development of neuropeptides. These neuropeptides are crucial for understanding neurological functions and disorders. The ability to synthesize modified neuropeptides using this compound allows researchers to investigate their roles in various physiological processes and potential therapeutic applications for neurological diseases .
Cosmetic Formulations
Potential in Skin Health Products
In the cosmetic industry, this compound is explored for its potential benefits in formulating products aimed at improving skin health and appearance. Its properties may enhance the stability and efficacy of active ingredients in cosmetic formulations, leading to better consumer outcomes .
Case Study 1: Phase Separation Applications
A study demonstrated the use of this compound in controllable phase separation systems. By adjusting pH levels, researchers were able to create reversible phase separation between organic solvents and water, enhancing extraction and separation processes. This application showcases the compound's versatility beyond traditional peptide synthesis .
Case Study 2: Neuropeptide Synthesis
Research involving this compound has led to the successful synthesis of neuropeptides that exhibit specific biological activities relevant to neurological research. These studies highlight the compound's importance in advancing our understanding of neurobiology and potential therapeutic interventions for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic acid: The unprotected form of the compound.
N-Boc-7-aminoheptanoic acid: Another name for Boc-7-aminoheptanoic acid.
7-(Fmoc-amino)heptanoic acid: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
This compound is unique due to its Boc protection, which provides stability and prevents side reactions during synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Biological Activity
Boc-7-aminoheptanoic acid (Boc-7) is a lipophilic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique properties and applications. This article explores the biological activity of Boc-7, focusing on its role in phase separation, receptor interactions, and potential therapeutic applications.
This compound is characterized by a Boc (tert-butyloxycarbonyl) protective group attached to a seven-carbon amino acid structure. The synthesis often involves coupling reactions where Boc-7 is activated with reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to form esters for further biological evaluations .
Phase Separation and Capture-Release Mechanisms
One significant study demonstrated that Boc-7 can induce phase separation in mixtures of organic solvents and water. This phenomenon is attributed to the balance between aggregation and solvation forces within the system. The study showed that approximately 65.8% of streptavidin could be captured in the presence of Boc-7, highlighting its utility in extraction and separation processes .
Table 1: Phase Separation Results with Boc-7
Condition | Capture Efficiency (%) | Remarks |
---|---|---|
Boc-7 Present | 65.8 | High capture efficiency for streptavidin |
Biotin-linked Boc-7 | 34.1 | Lower efficiency due to altered force balance |
Control (No Boc-7) | 0 | No capture observed |
This reversible phase separation mechanism can be manipulated by adjusting the pH, making Boc-7 a promising candidate for developing multifunctional extractants in biochemical applications .
Receptor Interaction Studies
Boc-7 has also been investigated for its interaction with cannabinoid receptors, particularly the CB2 receptor. In a study, Boc-7 was utilized as a linker in the synthesis of fluorescent ligands aimed at enhancing understanding of CB2 receptor expression. The results indicated that varying the length of linkers, including Boc-7, could influence receptor affinity, which is crucial for developing selective pharmacological tools .
Therapeutic Potential as an HDAC Inhibitor
Recent research has identified Boc-7 as a component in the synthesis of potent HDAC6 inhibitors. One such compound exhibited an IC50 value of 1.3 nM against HDAC6, demonstrating significant selectivity over other HDACs. The ability of these compounds to enhance tubulin acetylation suggests potential therapeutic applications in cancer and neurodegenerative diseases .
Table 2: HDAC6 Inhibition Potency
Compound | IC50 (nM) | Selectivity | Effect on Tubulin Acetylation |
---|---|---|---|
Compound 2b | 1.3 | >3000-fold over HDAC1 | Induces 10-fold increase at 1 μM |
Control | N/A | N/A | No significant effect |
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJENAZQPOGVAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338068 | |
Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60142-89-4 | |
Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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